molecular formula C21H18FN3O6 B10756995 N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide

N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide

Cat. No.: B10756995
M. Wt: 427.4 g/mol
InChI Key: DQXBKUVWJSZHSI-UHFFFAOYSA-N
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Description

N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide is a small molecule compound with a complex structureThe compound has a molecular formula of C21H18FN3O6 and a molecular weight of 427.38 g/mol .

Preparation Methods

The synthesis of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, as it is primarily used in experimental settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide involves its interaction with molecular targets such as caspase-3. Caspase-3 is an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). By inhibiting caspase-3, the compound can modulate apoptotic pathways, which is of significant interest in the context of diseases characterized by excessive cell death .

Comparison with Similar Compounds

N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide can be compared with other caspase-3 inhibitors. Similar compounds include:

    Z-DEVD-FMK: A well-known caspase-3 inhibitor used in apoptosis research.

    Ac-DEVD-CHO: Another caspase-3 inhibitor with a different chemical structure.

    Q-VD-OPh: A broad-spectrum caspase inhibitor that also targets caspase-3.

The uniqueness of N-[3-(2-fluoroethoxy)phenyl]-N’-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide lies in its specific structural features and its potential for selective inhibition of caspase-3, making it a valuable compound for targeted research .

Properties

Molecular Formula

C21H18FN3O6

Molecular Weight

427.4 g/mol

IUPAC Name

N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxoisoquinolin-6-yl)butanediamide

InChI

InChI=1S/C21H18FN3O6/c22-8-9-31-14-3-1-2-12(10-14)23-17(26)6-7-18(27)24-13-4-5-15-16(11-13)19(28)21(30)25-20(15)29/h1-5,10-11H,6-9H2,(H,23,26)(H,24,27)(H,25,29,30)

InChI Key

DQXBKUVWJSZHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)NC(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC(=O)C3=O

Origin of Product

United States

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